Ethyl benzothioylcarbamate
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Overview
Description
Ethyl benzothioylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzothioylcarbamate can be synthesized through various methods. One common method involves the reaction of ethyl chloroformate with benzothioylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the compound’s high quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl benzothioylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted carbamates .
Scientific Research Applications
Ethyl benzothioylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of pesticides, fungicides, and other agrochemicals .
Mechanism of Action
The mechanism of action of ethyl benzothioylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Known for its use in the production of alcoholic beverages and its potential carcinogenicity.
Methyl carbamate: Used in the synthesis of other carbamates and as an intermediate in organic synthesis.
Diacyl-hydrazide compounds: Studied for their antiparasitic activity and potential therapeutic applications.
Uniqueness
Ethyl benzothioylcarbamate is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11NO2S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
ethyl N-(benzenecarbonothioyl)carbamate |
InChI |
InChI=1S/C10H11NO2S/c1-2-13-10(12)11-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14) |
InChI Key |
CMLDIQZIMOKRFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
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